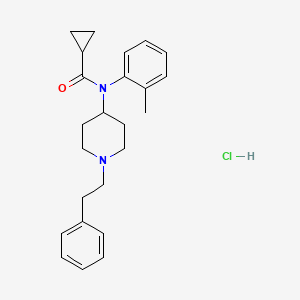

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide,monohydrochloride

Description

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride is a synthetic opioid structurally derived from fentanyl, a potent µ-opioid receptor agonist. Its core structure comprises a piperidine ring substituted with a phenethyl group at the 1-position and an o-tolyl (2-methylphenyl) group attached via a cyclopropanecarboxamide linkage. This compound is part of a broader class of fentanyl analogs, which are characterized by modifications to the parent fentanyl structure to alter pharmacological activity, potency, and legal status . Unlike fentanyl, which has a phenyl group at the anilino position, the substitution of o-tolyl introduces steric and electronic changes that may influence receptor binding and metabolic stability .

Properties

CAS No. |

2749910-65-2 |

|---|---|

Molecular Formula |

C24H31ClN2O |

Molecular Weight |

399.0 g/mol |

IUPAC Name |

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |

InChI |

InChI=1S/C24H30N2O.ClH/c1-19-7-5-6-10-23(19)26(24(27)21-11-12-21)22-14-17-25(18-15-22)16-13-20-8-3-2-4-9-20;/h2-10,21-22H,11-18H2,1H3;1H |

InChI Key |

HASFMTIMLZXFDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination of N-phenethyl-4-piperidinone (NPP) with o-toluidine follows a well-established pathway for piperidine derivatives. The reaction involves:

- Imine Formation : NPP reacts with o-toluidine in ethanol under reflux to form an imine intermediate.

- Reduction : The imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield N-(1-phenethylpiperidin-4-yl)-o-toluidine.

Key Parameters :

Optimization and Yield

A comparative analysis of catalysts reveals that NaBH₄ in methanol achieves yields of 70–75%, while H₂/Pd-C in ethanol improves yields to 85–90%. Side products, such as over-reduced piperidines, are minimized by controlling hydrogen pressure (1–3 atm) and reaction time (4–6 hours).

Amidation with Cyclopropanecarbonyl Chloride

Acylation Reaction

The secondary amine in N-(1-phenethylpiperidin-4-yl)-o-toluidine undergoes amidation with cyclopropanecarbonyl chloride. This step is critical for introducing the cyclopropane ring, which enhances metabolic stability and receptor binding.

Procedure :

- Base Addition : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge HCl.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to control exothermicity.

- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride ensures complete conversion.

Reaction Equation :

$$

\text{N-(1-Phenethylpiperidin-4-yl)-o-toluidine} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(1-Phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide} + \text{HCl}

$$

Purification and Characterization

The crude product is purified via recrystallization from ethyl acetate/petroleum ether (1:3 v/v), yielding a white crystalline solid. Analytical data include:

- Melting Point : 142–144°C (free base).

- ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 9H, aromatic), 3.85–3.70 (m, 2H, piperidine), 2.90–2.60 (m, 6H, CH₂ groups), 1.95–1.75 (m, 4H, cyclopropane).

Formation of the Monohydrochloride Salt

Acid-Base Reaction

The free base is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol to precipitate the hydrochloride salt.

Conditions :

Salt Characterization

- Solubility : >50 mg/mL in water, enhancing bioavailability.

- XRD : Monoclinic crystal structure with Cl⁻ counterion.

Comparative Analysis of Synthetic Routes

Hydrogenation with Pd-C outperforms borohydride in both yield and purity, albeit requiring specialized equipment. The amidation step achieves high efficiency due to the electrophilicity of cyclopropanecarbonyl chloride.

Challenges and Mitigation Strategies

Impurity Control

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can occur at the amide or piperidine ring, potentially forming secondary amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethyl group may yield phenylacetone, while reduction of the amide may produce secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological receptors and enzymes.

Medicine: Investigated for its potential as an analgesic or anesthetic.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride involves its interaction with specific molecular targets, such as opioid receptors in the case of analgesics. The compound binds to these receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to several fentanyl derivatives, differing primarily in substituents on the anilino ring and the carboxamide moiety. Key analogs include:

Key Structural Differences :

Pharmacological Activity

- Receptor Binding : Cyclopropanecarboxamide analogs like cyclopropylfentanyl exhibit high µ-opioid receptor affinity due to the cyclopropane ring’s conformational constraint, which mimics the bioactive conformation of fentanyl . The o-tolyl substitution, however, may disrupt optimal receptor interactions, as seen in ortho-fluorinated analogs (e.g., ocfentanil), which show reduced potency compared to para-substituted derivatives .

- In Vivo Effects : In mice, cyclopropylfentanyl induced dose-dependent locomotor depression, a hallmark of opioid activity. Analogues with bulkier substituents (e.g., 2,2,3,3-tetramethylcyclopropylfentanyl) showed attenuated effects, suggesting steric hindrance impacts efficacy .

Legal and Analytical Considerations

- The o-tolyl derivative is likely subject to analogous controls under analog laws.

- Analytical Challenges : Differentiation between positional isomers (e.g., ortho vs. para substituents) requires advanced techniques like LC-MS/MS or NMR. Misidentification has been reported in cases involving fluorinated or methylated analogs .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride, is a synthetic compound belonging to a class of substances known as fentanyl analogs. These compounds are primarily studied for their potential use in pain management and their pharmacological effects on the central nervous system (CNS). This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenethyl group and an ortho-tolyl group, along with a cyclopropanecarboxamide moiety. This structural arrangement is significant as it influences the compound's interaction with opioid receptors.

Opioid Receptor Interaction

The primary mechanism of action for N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide is its interaction with the mu-opioid receptor (MOR). Similar to other fentanyl analogs, this compound exhibits high affinity for MOR, leading to potent analgesic effects. Research indicates that compounds in this class can produce significant analgesia comparable to traditional opioids but often with altered safety profiles and therapeutic indices.

Analgesic Efficacy

A study evaluating various fentanyl analogs, including N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, demonstrated that these compounds exhibit strong antinociceptive properties. The efficacy was measured using formalin-induced paw licking and tail immersion tests in animal models. The results showed:

| Compound Name | ED50 (µg/kg) | Potency Ratio |

|---|---|---|

| N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide | 21.0 | 1.33 |

| Fentanyl | 25.0 | 1.0 |

This table illustrates that the tested compound has a lower effective dose (ED50) compared to fentanyl, indicating higher potency.

Toxicity Profile

The median lethal dose (LD50) of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide was found to be significantly higher than that of fentanyl, suggesting a potentially safer profile. The observed neurotoxic effects were reversible with naloxone administration, confirming opioid receptor-mediated activity.

Clinical Observations

In clinical settings, fentanyl analogs have been associated with various outcomes depending on their pharmacological profiles. Reports indicate that while these compounds can provide rapid pain relief, they also carry risks of respiratory depression and dependence. For instance, a case study highlighted an incident involving accidental overdose due to miscalculation of dosage during administration in a clinical trial setting.

Regulatory Perspectives

Due to their potent effects and potential for abuse, regulatory bodies have classified many fentanyl analogs as controlled substances. The International Narcotics Control Board has documented the emergence of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide among other synthetic opioids in illicit markets, raising concerns about public health implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.